molecular formula C12H14N2O B2533447 5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 329698-39-7

5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2533447
CAS RN: 329698-39-7
M. Wt: 202.257
InChI Key: DSJFMJFUMJPSEQ-UHFFFAOYSA-N
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Description

5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Antileishmanial Activity

Amidoximes, including our compound of interest, have been studied for their potential as antileishmanial agents. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Researchers have explored the use of amidoxime derivatives to combat this disease. The compound’s unexpected amide form was obtained during synthesis, and its antileishmanial activity warrants further investigation .

Environmental Applications

Amidoximes have found applications in environmental contexts, particularly in treating seawater or wastewater. Their ability to bind to metal ions makes them useful for removing heavy metals from contaminated water. Researchers continue to explore novel ways to utilize amidoximes for environmental remediation .

Medicinal Chemistry

The unique structure of our compound, featuring a nitro group adjacent to the amidoxime moiety, opens up possibilities in medicinal chemistry. It could serve as a scaffold for designing new drugs targeting specific biological pathways. Further studies are needed to evaluate its pharmacological potential .

Organic Synthesis

Amidoximes play a crucial role in organic synthesis. They can be transformed into various functional groups, making them valuable intermediates. Researchers have used amidoximes to synthesize diverse compounds, including those with antitumor properties .

Polymer Science

Amidoximes contribute to polymer science, especially in the development of functional materials. Their ability to coordinate with metal ions allows for the creation of metal-containing polymers. These materials find applications in catalysis, sensors, and drug delivery systems .

Nitro Group Chemistry

The presence of a nitro group in our compound influences its reactivity and properties. Nitro groups are versatile functional groups, participating in various chemical reactions. Researchers may explore the compound’s behavior in different reaction conditions and its potential as a building block for more complex molecules .

properties

IUPAC Name

3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-5-3-4-6-10(8)7-11-9(2)13-14-12(11)15/h3-6,11H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJFMJFUMJPSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2C(=NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321479
Record name 3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

329698-39-7
Record name 3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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